molecular formula C23H31N3O5 B2666749 2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1005307-72-1

2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2666749
CAS No.: 1005307-72-1
M. Wt: 429.517
InChI Key: AANDNEMXDHGUFL-UHFFFAOYSA-N
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Description

2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound with a molecular formula of C23H31N3O5 . This compound is characterized by its unique structure, which includes a pyridine ring, an azepane moiety, and multiple methoxy groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-aminopyridine with appropriate aldehydes and ketones under acidic or basic conditions to form the pyridine ring . The azepane moiety is then introduced through nucleophilic substitution reactions, often using azepane derivatives and suitable leaving groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process . Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyridine ring can be reduced to form alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols .

Mechanism of Action

The mechanism of action of 2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{2-[(azepan-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-(2,4-dimethoxyphenyl)acetamide apart is its unique combination of functional groups and structural features. The presence of both the azepane moiety and the methoxy-substituted pyridine ring provides a distinct chemical profile that can lead to unique biological and chemical properties .

Properties

IUPAC Name

2-[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O5/c1-29-18-8-9-19(21(13-18)30-2)24-23(28)16-26-15-22(31-3)20(27)12-17(26)14-25-10-6-4-5-7-11-25/h8-9,12-13,15H,4-7,10-11,14,16H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANDNEMXDHGUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CN3CCCCCC3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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